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Compound of Interest

Compound Name: 2'-Nitroacetanilide

Cat. No.: B1216642 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared

(FTIR) spectroscopy of 2'-Nitroacetanilide (CAS No: 552-32-9), a key intermediate in the

synthesis of various pharmaceutical and chemical compounds. Understanding its vibrational

properties through IR spectroscopy is crucial for identification, purity assessment, and quality

control.

Core Vibrational Signature of 2'-Nitroacetanilide
2'-Nitroacetanilide (C₈H₈N₂O₃) is a substituted aromatic compound containing several key

functional groups: a secondary amide, a nitro group, and a substituted benzene ring. Each of

these groups exhibits characteristic absorption bands in the infrared spectrum, creating a

unique spectroscopic fingerprint.

The primary vibrational modes are associated with the stretching and bending of the N-H

(amide), C=O (amide I), C-N (amide), N-O (nitro), C-H (aromatic and methyl), and C=C

(aromatic) bonds. The ortho-positioning of the nitro and acetamido groups on the phenyl ring

can influence the precise frequencies of these vibrations due to electronic and steric effects.

Quantitative Infrared Spectrum Analysis
The infrared spectrum of 2'-Nitroacetanilide is characterized by several strong, distinct

absorption bands. The data compiled from spectral databases is summarized below. The exact
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peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet,

ATR) and instrument resolution.

Wavenumber
(cm⁻¹)

Intensity
Vibrational Mode
Assignment

Functional Group

~3300 - 3400 Strong, Sharp N-H Stretch Secondary Amide

~3050 - 3150 Medium Aromatic C-H Stretch Aromatic Ring

~2900 - 3000 Weak Aliphatic C-H Stretch Methyl Group (-CH₃)

~1680 - 1700 Very Strong
C=O Stretch (Amide I

Band)
Secondary Amide

~1580 - 1620 Medium-Strong

N-H Bend (Amide II

Band) & Aromatic

C=C Stretch

Amide & Aromatic

Ring

~1500 - 1550 Very Strong
Asymmetric NO₂

Stretch
Nitro Group

~1340 - 1370 Strong
Symmetric NO₂

Stretch
Nitro Group

~1250 - 1300 Strong
C-N Stretch (Amide III

Band)
Secondary Amide

~740 - 780 Strong

C-H Out-of-Plane

Bend (Ortho-

disubstitution)

Aromatic Ring

Experimental Protocol: FTIR Spectroscopy (KBr
Pellet Method)
This section details the standard procedure for obtaining a high-quality FTIR spectrum of solid

2'-Nitroacetanilide using the potassium bromide (KBr) pellet technique.[1][2]

3.1. Materials and Equipment
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2'-Nitroacetanilide sample (1-2 mg)

FTIR-grade Potassium Bromide (KBr), desiccated (~200 mg)

Agate mortar and pestle

Hydraulic press with pellet-forming die

FTIR Spectrometer (e.g., Bruker Tensor 27)[1]

Spatula and weighing paper

3.2. Procedure

Drying: Gently heat the KBr powder in an oven at ~110°C for 2-4 hours to remove any

adsorbed water, which has a strong IR signal. Cool in a desiccator before use. Ensure the 2'-
Nitroacetanilide sample is also dry.

Sample Preparation: Weigh approximately 1 mg of 2'-Nitroacetanilide and 150-200 mg of

the dried KBr.

Grinding: Transfer the KBr and the sample to the agate mortar. Grind the mixture thoroughly

with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained. The fine

particle size is critical to minimize light scattering.

Pellet Formation: Transfer a portion of the powder into the pellet die. Place the die into the

hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes.

Pellet Inspection: Carefully release the pressure and extract the die. A good pellet should be

thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding

or moisture contamination.

Spectrum Acquisition:

Place the pellet in the spectrometer's sample holder.

Collect a background spectrum of the empty sample chamber to account for atmospheric

CO₂ and H₂O.
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Collect the sample spectrum over the desired range (e.g., 4000 - 400 cm⁻¹) with an

appropriate number of scans (e.g., 16-32) for a good signal-to-noise ratio.

Data Processing: Perform baseline correction and peak picking using the spectrometer's

software.

Visualization of Key Vibrational Modes
The following diagram illustrates the logical relationship between the primary functional groups

of 2'-Nitroacetanilide and their characteristic absorption regions in the infrared spectrum.

2'-Nitroacetanilide Structure

Characteristic IR Absorption Regions (cm⁻¹)

C₈H₈N₂O₃

Amide Group
(-NHCOCH₃)

Nitro Group
(-NO₂)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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